molecular formula C20H10Cl2N4O6 B4288825 N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide

Cat. No. B4288825
M. Wt: 473.2 g/mol
InChI Key: OXQGAZOIQGIJHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide, commonly known as DBCO-NHS ester, is a chemical compound that is widely used in scientific research. It is a reactive chemical that can be used to label biomolecules, such as proteins, nucleic acids, and carbohydrates, with a variety of detection tags, such as fluorescent dyes, biotin, and magnetic beads. This labeling technique is known as bioconjugation, and it is an essential tool for studying the structure, function, and interactions of biomolecules in vitro and in vivo.

Mechanism of Action

DBCO-NHS ester reacts with primary amines, such as lysine residues in proteins, to form stable amide bonds. The reaction is rapid and selective, and it does not require any catalysts or special conditions. The resulting bioconjugates are stable in a wide range of pH and temperature conditions, and they retain the biological activity of the labeled biomolecules.
Biochemical and physiological effects:
DBCO-NHS ester is a non-toxic and non-immunogenic compound that does not interfere with the biological activity of the labeled biomolecules. It is compatible with a wide range of biological samples, including cells, tissues, and body fluids. The labeled biomolecules can be used for a variety of biochemical and physiological assays, such as enzyme activity assays, binding assays, and imaging assays.

Advantages and Limitations for Lab Experiments

The advantages of using DBCO-NHS ester for bioconjugation include:
1. Selectivity: DBCO-NHS ester reacts only with primary amines, which are abundant in biomolecules, and it does not react with other functional groups, such as sulfhydryl and carboxyl groups.
2. Versatility: DBCO-NHS ester can be used to label a wide range of biomolecules, including proteins, nucleic acids, and carbohydrates.
3. Stability: The bioconjugates formed by DBCO-NHS ester are stable and retain the biological activity of the labeled biomolecules.
4. Compatibility: DBCO-NHS ester is compatible with a wide range of biological samples, including cells, tissues, and body fluids.
The limitations of using DBCO-NHS ester for bioconjugation include:
1. Sensitivity: DBCO-NHS ester requires a high concentration of primary amines for efficient labeling, which may limit its sensitivity for detecting low-abundance biomolecules.
2. Specificity: DBCO-NHS ester may react with secondary amines and hydroxyl groups under certain conditions, which may result in non-specific labeling.
3. Cost: DBCO-NHS ester is a relatively expensive reagent, which may limit its use in large-scale experiments.

Future Directions

The future directions for using DBCO-NHS ester in scientific research include:
1. Development of new detection tags: DBCO-NHS ester can be used to label biomolecules with a variety of detection tags, and the development of new tags with improved sensitivity and specificity will enhance the versatility and accuracy of bioconjugation.
2. Optimization of labeling conditions: The optimization of labeling conditions, such as pH, temperature, and reaction time, will improve the efficiency and specificity of bioconjugation.
3. Application in vivo: The application of DBCO-NHS ester in vivo will enable the labeling and detection of biomolecules in living organisms, which will provide new insights into the structure and function of biological systems.
4. Combination with other labeling techniques: The combination of DBCO-NHS ester with other labeling techniques, such as click chemistry and site-specific labeling, will enhance the versatility and specificity of bioconjugation.

Scientific Research Applications

DBCO-NHS ester has a wide range of applications in scientific research, including:
1. Protein labeling: DBCO-NHS ester can be used to label proteins with fluorescent dyes, such as Alexa Fluor and Cy5, for imaging and detection purposes. It can also be used to label proteins with biotin for affinity purification and mass spectrometry analysis.
2. Nucleic acid labeling: DBCO-NHS ester can be used to label DNA and RNA with fluorescent dyes, such as SYBR Green and FAM, for detection and quantification purposes.
3. Carbohydrate labeling: DBCO-NHS ester can be used to label carbohydrates with fluorescent dyes, such as FITC and TRITC, for imaging and detection purposes.
4. Cell surface labeling: DBCO-NHS ester can be used to label cell surface proteins with biotin or magnetic beads for isolation and analysis purposes.

properties

IUPAC Name

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2N4O6/c21-11-1-3-15(16(22)7-11)20-24-17-8-12(2-4-18(17)32-20)23-19(27)10-5-13(25(28)29)9-14(6-10)26(30)31/h1-9H,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQGAZOIQGIJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])N=C(O2)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide
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N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide
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N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide
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N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide
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N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide

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